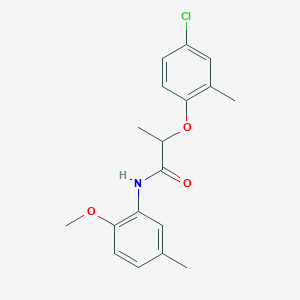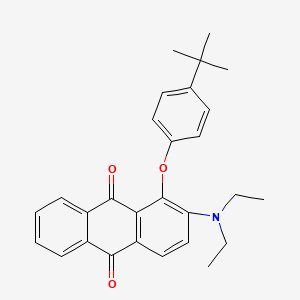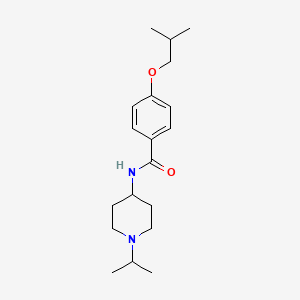
2-(4-chloro-2-methylphenoxy)-N-(2-methoxy-5-methylphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chloro-2-methylphenoxy)-N-(2-methoxy-5-methylphenyl)propanamide is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as "compound X" in scientific literature. The purpose of
Mechanism of Action
The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N-(2-methoxy-5-methylphenyl)propanamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-chloro-2-methylphenoxy)-N-(2-methoxy-5-methylphenyl)propanamide can reduce inflammation and pain in animal models. It has also been found to have anti-cancer effects in various cancer cell lines. Additionally, it has been shown to have low toxicity and good bioavailability.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(4-chloro-2-methylphenoxy)-N-(2-methoxy-5-methylphenyl)propanamide in lab experiments is its low toxicity and good bioavailability. It is also relatively easy to synthesize. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to design experiments to test specific hypotheses.
Future Directions
There are several future directions for research on 2-(4-chloro-2-methylphenoxy)-N-(2-methoxy-5-methylphenyl)propanamide. One area of interest is its potential as a treatment for cancer. Further studies are needed to determine its efficacy in vivo and to identify the specific mechanisms by which it inhibits cancer cell growth. Another area of interest is its potential as a treatment for inflammatory diseases. Studies are needed to determine its efficacy in various animal models of inflammation and to identify the specific pathways involved in its anti-inflammatory effects. Finally, more research is needed to fully understand the mechanism of action of 2-(4-chloro-2-methylphenoxy)-N-(2-methoxy-5-methylphenyl)propanamide and to identify potential targets for drug development.
Synthesis Methods
The synthesis of 2-(4-chloro-2-methylphenoxy)-N-(2-methoxy-5-methylphenyl)propanamide involves the reaction between 4-chloro-2-methylphenol and 2-methoxy-5-methylphenylamine to form the intermediate compound 2-(4-chloro-2-methylphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide. This intermediate is then reacted with propanoyl chloride to yield the final product.
Scientific Research Applications
2-(4-chloro-2-methylphenoxy)-N-(2-methoxy-5-methylphenyl)propanamide has been studied extensively for its potential therapeutic applications. It has been found to have anti-inflammatory, analgesic, and anti-cancer properties. Studies have shown that it can inhibit the growth of cancer cells and induce apoptosis in cancer cells.
properties
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-(2-methoxy-5-methylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO3/c1-11-5-7-17(22-4)15(9-11)20-18(21)13(3)23-16-8-6-14(19)10-12(16)2/h5-10,13H,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYXVFSFNRFVQGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(C)OC2=C(C=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-[(4-nitrophenyl)sulfonyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4888162.png)
![N-({2-[(3-chloro-1-benzothien-2-yl)carbonyl]hydrazino}carbonothioyl)-2,2-dimethylpropanamide](/img/structure/B4888172.png)

![1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-phenylimidothiocarbamate](/img/structure/B4888182.png)

![methyl 4-({[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)benzoate](/img/structure/B4888201.png)
![1-[3-(3,6-dibromo-9H-carbazol-9-yl)-2-hydroxypropyl]-2,5-pyrrolidinedione](/img/structure/B4888209.png)

![4-({2-hydroxy-5-[(3-nitrophenyl)diazenyl]benzylidene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B4888224.png)
![N-[2-(2-fluorophenoxy)ethyl]-2-methyl-2-propanamine oxalate](/img/structure/B4888238.png)
![1-[4-(2-tert-butyl-5-methylphenoxy)butyl]pyrrolidine](/img/structure/B4888249.png)
![ethyl 4-(2-chlorobenzyl)-1-[3-(3,5-dimethyl-4-isoxazolyl)propanoyl]-4-piperidinecarboxylate](/img/structure/B4888253.png)
![4-{[(4-chlorophenyl)thio]methyl}-N-(3-methoxypropyl)benzamide](/img/structure/B4888256.png)
![3-[(4-methoxybenzyl)amino]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B4888261.png)